molecular formula C11H16N2O B2521381 N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide CAS No. 2139471-48-8

N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide

Cat. No. B2521381
CAS RN: 2139471-48-8
M. Wt: 192.262
InChI Key: SOMVZVTXGXTCNM-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a spirocyclic amide that has been synthesized using different methods. The purpose of 4]heptane-7-carboxamide.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. It may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the growth of human colon cancer cells. Additionally, this compound has been found to exhibit low toxicity in normal cells. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to exhibit low toxicity in normal cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may make it difficult to use in certain experimental conditions.

Future Directions

N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has shown promising results in various scientific research applications. Some of the future directions for research on this compound include:
1. Further studies to determine the exact mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of other types of cancer.
4. Development of spirocyclic compounds using N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide as a starting material.
5. Investigation of the potential use of this compound in other areas of medicinal chemistry.
Conclusion:
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is a compound that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has been found to exhibit potent antitumor activity against various cancer cell lines. Further studies are needed to determine the exact mechanism of action of this compound and its potential use in other areas of medicinal chemistry.

Synthesis Methods

N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been synthesized using different methods. One of the most common methods used for the synthesis of this compound is the reaction between 2,3-dihydrofuran and N-cyanomethyl-N-methyl-2-bromoacetamide. The reaction is carried out in the presence of a base and a palladium catalyst. Another method involves the reaction between 2,3-dihydrofuran and N-cyanomethyl-N-methyl-2-chloroacetamide in the presence of a base and a copper catalyst.

Scientific Research Applications

N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the growth of human colon cancer cells. Additionally, this compound has been used in the synthesis of various spirocyclic compounds that have potential use in drug discovery.

properties

IUPAC Name

N-(cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(8-7-12)10(14)9-3-2-4-11(9)5-6-11/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMVZVTXGXTCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1CCCC12CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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